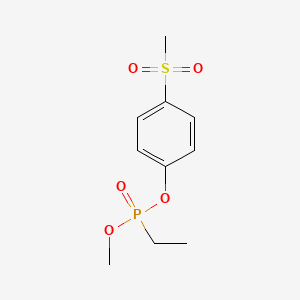

Methyl 4-(methylsulfonyl)phenyl ethylphosphonate

Description

Methyl 4-(methylsulfonyl)phenyl ethylphosphonate is an organophosphorus compound characterized by an ethylphosphonate core linked to a 4-(methylsulfonyl)phenyl group. The methylsulfonyl substituent (─SO₂CH₃) is a strong electron-withdrawing group, which enhances the electrophilicity of the phosphorus center, making it reactive in nucleophilic substitution and hydrolysis reactions. This compound is structurally distinct due to the combination of a phosphonate ester and a sulfonyl-modified aromatic ring, which may confer unique physicochemical properties, such as improved metabolic stability compared to phosphate esters .

Applications likely include use as a bioisostere for phosphate groups in drug design or as an intermediate in synthesizing biologically active molecules, such as kinase inhibitors or antiviral agents .

Properties

CAS No. |

33267-37-7 |

|---|---|

Molecular Formula |

C10H15O5PS |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

1-[ethyl(methoxy)phosphoryl]oxy-4-methylsulfonylbenzene |

InChI |

InChI=1S/C10H15O5PS/c1-4-16(11,14-2)15-9-5-7-10(8-6-9)17(3,12)13/h5-8H,4H2,1-3H3 |

InChI Key |

KULCGIYIYPVRSM-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(OC)OC1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 4-(methylsulfonyl)phenyl ethylphosphonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(methylsulfonyl)phenyl ethylphosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfone group can act as a leaving group in nucleophilic substitution reactions, while the ethylphosphonate group can chelate metal ions, affecting enzyme activity.

Comparison with Similar Compounds

Ethyl 2-(4-Methylbenzenesulfonyl)acetate

- Structural Differences : Replaces the methylsulfonylphenyl group with a tosyl (4-methylbenzenesulfonyl) group and substitutes the ethylphosphonate with an acetate ester.

- Key Properties : The tosyl group is less electron-withdrawing than methylsulfonyl, leading to reduced electrophilicity at the sulfur center. The acetate ester may hydrolyze faster than phosphonate esters under acidic or basic conditions.

- Research Findings : Used in synthetic organic chemistry for alkylation reactions. Its lower reactivity compared to methylsulfonyl analogs makes it less favorable in high-energy substitution reactions .

4-Methylpentyl Methylphosphonofluoridate

- Structural Differences: Features a methylphosphonofluoridate group (─PO(OCH₃)F) and a 4-methylpentyl chain instead of ethylphosphonate and methylsulfonylphenyl.

- Key Properties: The fluoridate group increases hydrolysis susceptibility, while the longer alkyl chain enhances lipophilicity.

- Research Findings: Phosphonofluoridates are studied for their neurotoxic effects, acting as acetylcholinesterase inhibitors. The methyl group here may reduce toxicity compared to bulkier analogs .

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

- Structural Differences : Incorporates a piperidine ring with a hydroxyl group and propyl chain, retaining the methylsulfonylphenyl substituent.

- Key Properties : The basic nitrogen in piperidine improves water solubility, while the methylsulfonyl group enhances binding to hydrophobic pockets in proteins.

- Research Findings : Such compounds are explored in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier. The phosphonate absence limits its use as a phosphate mimic but enhances stability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Computational Insights

- The methylsulfonyl group may enhance interactions with polar residues in enzyme active sites, while the ethylphosphonate mimics phosphate moieties in substrates .

- Synthetic Utility : highlights the use of cesium carbonate in sulfonate ester synthesis, suggesting that similar conditions could optimize the target compound’s yield. The methylsulfonyl group’s electron-withdrawing nature may necessitate milder bases to avoid side reactions .

Biological Activity

Methyl 4-(methylsulfonyl)phenyl ethylphosphonate is a phosphonate compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methylsulfonyl group attached to a phenyl ring, which is further linked to an ethylphosphonate moiety. This structural arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key physiological processes.

- Cyclooxygenase Inhibition : Research has shown that derivatives of methylsulfonyl compounds can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. For instance, studies have reported that certain analogs exhibit significant COX-2 inhibitory activity, suggesting potential anti-inflammatory applications .

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. In vitro studies indicated that certain derivatives possess substantial antibacterial and antifungal activities, making them candidates for further development in treating infections .

- Antioxidant Properties : The presence of the methylsulfonyl group may enhance the compound's ability to scavenge free radicals, thus exhibiting antioxidant effects. This property is crucial in mitigating oxidative stress-related diseases .

Case Studies

Several studies have evaluated the biological effects of this compound and its derivatives:

- Study on COX-2 Inhibition : A recent study synthesized a series of compounds based on the methylsulfonyl phenyl scaffold and tested their COX-1 and COX-2 inhibitory activities. One derivative showed an IC50 value of 0.07 μM against COX-2, indicating high potency and selectivity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of synthesized derivatives, revealing that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 5 μg/mL against Gram-positive bacteria .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for Methyl 4-(methylsulfonyl)phenyl ethylphosphonate, and how do substituents influence reaction efficiency?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, analogous phosphonates (e.g., 4-Methylpentyl methylphosphonate ) are synthesized via esterification of phosphonic acids with alcohols under acidic catalysis. The methylsulfonyl group at the para position enhances electrophilicity, facilitating nucleophilic attack. Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst (e.g., H₂SO₄).

- Table 1 : Comparative Reaction Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylphosphonic acid + 4-(methylsulfonyl)phenol | DCM | H₂SO₄ | 72 | |

| Methylphosphonochloridate + 4-(methylsulfonyl)phenol | THF | Pyridine | 68 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ³¹P NMR confirms phosphonate linkage (δ = 18–22 ppm), while ¹H NMR identifies methylsulfonyl (δ = 3.0–3.2 ppm) and ethylphosphonate protons (δ = 1.2–1.4 ppm) .

- LC-MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 292.08) and detects impurities (<1% via HPLC) .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally similar sulfonamide crystals in patent data .

Advanced Research Questions

Q. How can computational docking predict the binding affinity of this compound to target proteins?

- Methodological Answer : Use AutoDock 3.0 with a Lamarckian Genetic Algorithm (LGA) to model ligand flexibility and receptor-ligand interactions . The methylsulfonyl group’s electron-withdrawing properties enhance hydrogen bonding with residues like arginine or lysine. Calibrate scoring functions using empirical binding free energy data (residual error: 9.11 kJ/mol) .

| Algorithm | Success Rate (%) | RMSD (Å) | Computational Time (hr) |

|---|---|---|---|

| LGA | 92 | 1.2 | 4.5 |

| Traditional GA | 78 | 1.8 | 6.2 |

Q. What strategies resolve contradictions in metabolite identification during biodegradation studies of this compound?

- Methodological Answer : Conflicting metabolite data (e.g., sulfone vs. sulfoxide derivatives) arise from analytical limitations. Orthogonal techniques are critical:

- TLC with Authentic Standards : Initial screening for sulfonyl/sulfinyl metabolites .

- LC-MS/MS : Quantifies trace metabolites (e.g., O,O-diethyl-O-[4-(methylsulfonyl)phenyl] phosphate) with ppm-level sensitivity .

- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled ethylphosphonate groups .

Q. How does the methylsulfonyl moiety influence the compound’s neurotoxicity profile?

- Methodological Answer : Structural analogs (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) undergo in vitro neurotoxicity assays:

- Micronucleus Test : Assess chromosomal aberrations in mammalian cells (OECD 487) .

- Acetylcholinesterase Inhibition : Compare IC₅₀ values between methylsulfonyl and methylthio derivatives; sulfonyl groups increase electronegativity, enhancing enzyme interaction .

Methodological Considerations for Data Validation

Q. What protocols ensure reproducibility in synthesizing high-purity this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.